molecular formula C27H32N4O2 B11976948 3-[4-(octyloxy)phenyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

3-[4-(octyloxy)phenyl]-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11976948
M. Wt: 444.6 g/mol
InChI Key: ILNRSWHEAPWAQH-PQNPBBKWSA-N
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Description

3-(4-(OCTYLOXY)PH)-N’-(3-PHENYL-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole core, which is a five-membered ring containing two nitrogen atoms, and is substituted with an octyloxy group and a phenylpropenylidene group. The presence of these substituents imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-(OCTYLOXY)PH)-N’-(3-PHENYL-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the octyloxy group, and the condensation with the phenylpropenylidene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropenylidene group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, resulting in the formation of reduced analogs.

    Substitution: The octyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.

Scientific Research Applications

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against specific diseases or conditions, leading to the development of new pharmaceuticals.

Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it valuable in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-(4-(OCTYLOXY)PH)-N’-(3-PHENYL-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-OXO-5-(3-PHENYL-2-PROPENYLIDENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL (PH)ACETIC ACID
  • 5-(2-ME-3-PH-2-PROPENYLIDENE)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-3-YL ACETIC ACID
  • 6-(4-OXO-5-(3-PH-2-PROPENYLIDENE)-2-THIOXO-1,3-THIAZOLIDIN-3-YL)HEXANOIC ACID

Comparison: Compared to these similar compounds, 3-(4-(OCTYLOXY)PH)-N’-(3-PHENYL-2-PROPENYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to the presence of the octyloxy group and the pyrazole core. These structural features impart distinct chemical properties and reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C27H32N4O2

Molecular Weight

444.6 g/mol

IUPAC Name

3-(4-octoxyphenyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H32N4O2/c1-2-3-4-5-6-10-20-33-24-17-15-23(16-18-24)25-21-26(30-29-25)27(32)31-28-19-11-14-22-12-8-7-9-13-22/h7-9,11-19,21H,2-6,10,20H2,1H3,(H,29,30)(H,31,32)/b14-11+,28-19+

InChI Key

ILNRSWHEAPWAQH-PQNPBBKWSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C=C/C3=CC=CC=C3

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC=CC3=CC=CC=C3

Origin of Product

United States

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